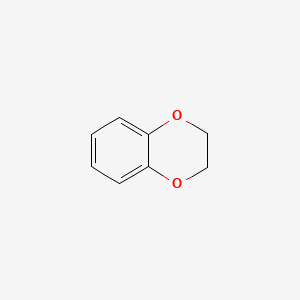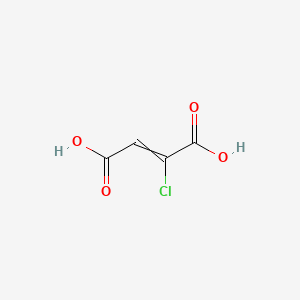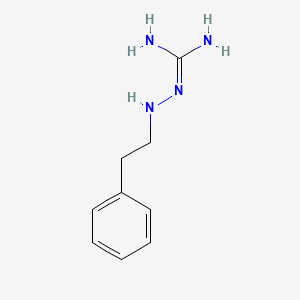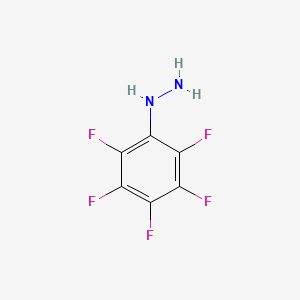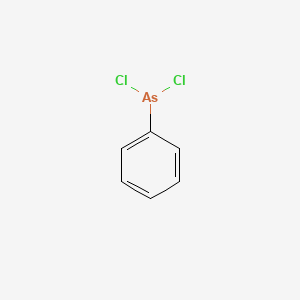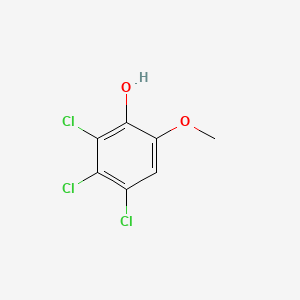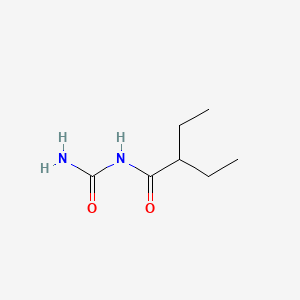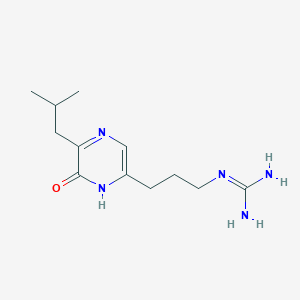
Arglecin
概要
説明
Arglecin is a microbial metabolite isolated from the culture filtrates of various Streptomyces strains. It is characterized by its unique chemical structure, which includes a 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arglecin involves the metalation of dihalogeno and halogenomethoxypyrazines, followed by a cross-coupling reaction with propargyl alcohol. After dehydration, a catalytic reduction is performed to yield a key intermediate in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces strains. The culture filtrates are screened for compounds with positive Wood and diacetyl reactions, which indicate the presence of this compound .
化学反応の分析
Types of Reactions: Arglecin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and guanidino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different functional groups .
科学的研究の応用
Arglecin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
作用機序
The mechanism of action of arglecin involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of microbial growth and replication. The exact pathways and targets are still under investigation, but its guanidino group is thought to play a crucial role in its bioactivity .
類似化合物との比較
- Argvalin
- Maremycin F
- Deoxyaspergillic Acid
- Flavacol
Comparison: Arglecin is unique due to its specific 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one structure, which distinguishes it from other similar compounds. While compounds like argvalin and maremycin F share some structural similarities, this compound’s unique functional groups confer distinct chemical and biological properties .
特性
IUPAC Name |
2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWASFZARPWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187689 | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-41-4 | |
| Record name | Arglecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)
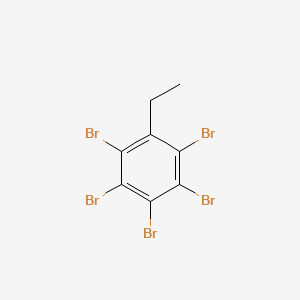

![Benzo[b]naphtho[2,3-d]thiophene](/img/structure/B1196943.png)
